Copper(II) 2-ethylhexanoate

概要

説明

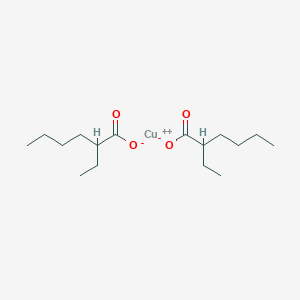

Copper(II) 2-ethylhexanoate, also known as cupric bis(2-ethylhexanoate), is a copper complex with the molecular formula [CH3(CH2)3CH(C2H5)CO2]2Cu. It is commonly used as a catalyst in various chemical reactions and industrial processes. This compound is known for its role in facilitating organic transformations and is widely utilized in the fields of chemistry, biology, medicine, and industry .

作用機序

Target of Action

Copper(II) 2-ethylhexanoate, also known as Cupric 2-ethylhexanoate, primarily targets the respiratory system . The compound’s interaction with this system is crucial for its function and efficacy.

Mode of Action

This compound is used in various applications due to its unique properties. It is used as a catalyst in reactions , playing a significant role in copper metal deposition processes which are essential for depositing interconnects used in microelectronic applications . This gives copper an important place in atomic layer deposition (ALD) process development .

Biochemical Pathways

It is known that the compound plays a significant role in thecopper metal deposition processes . These processes are crucial in the field of microelectronics, affecting the creation of interconnects .

Pharmacokinetics

It is known that the compound is used in various applications, including as a catalyst , suggesting that its properties may vary depending on the specific application and environment.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of its use as a catalyst, it facilitates reactions and contributes to the efficiency of copper metal deposition processes . This results in the effective creation of interconnects in microelectronic applications .

生化学分析

Biochemical Properties

Copper(II) 2-ethylhexanoate plays a significant role in biochemical reactions. It is known to be a catalyst in cyclization reactions . It has also been utilized for synthesizing indoles, showcasing its effectiveness in facilitating novel chemical transformations .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a catalyst in various chemical reactions. It is used in nonradical pathways for functionalizing aromatic compounds, significantly advancing synthetic chemistry methodologies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other molecules. It is involved in the catalysis of decarboxylative olefination processes, enhancing the efficiency and scope of organic syntheses .

Temporal Effects in Laboratory Settings

It is known that it plays a crucial role in various chemical reactions, including cyclization reactions and the synthesis of indoles .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a catalyst in chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Copper(II) 2-ethylhexanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the copper complex. The general reaction is as follows:

CuO+2C8H16O2→Cu(C8H15O2)2+H2O

where CuO represents copper(II) oxide and C8H16O2 represents 2-ethylhexanoic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of copper(II) chloride and 2-ethylhexanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Copper(II) 2-ethylhexanoate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to aldehydes or ketones.

Reduction: It can be reduced to copper(I) species under certain conditions, which can then participate in further chemical transformations.

Substitution: It can undergo ligand exchange reactions where the 2-ethylhexanoate ligands are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a solvent such as acetonitrile.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by the addition of other carboxylic acids or amines

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Copper(I) complexes.

Substitution: New copper complexes with different ligands

科学的研究の応用

Copper(II) 2-ethylhexanoate has a wide range of applications in scientific research:

類似化合物との比較

Copper(II) acetylacetonate: Another copper complex used as a catalyst in organic synthesis.

Copper(II) trifluoroacetate: Used in similar catalytic applications but with different ligand properties.

Copper(II) 2-pyrazinecarboxylate: Utilized in specific organic transformations

Uniqueness: Copper(II) 2-ethylhexanoate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties compared to other copper complexes. Its ability to act as a versatile catalyst in various organic reactions makes it a valuable compound in both research and industrial applications .

生物活性

Copper(II) 2-ethylhexanoate (Cu(2-EH)₂) is a copper carboxylate compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of Cu(2-EH)₂, supported by case studies and relevant research findings.

- Chemical Formula : C₁₆H₃₀CuO₄

- Molecular Weight : 349.95 g/mol

- CAS Number : 149-11-1

- Structure : The compound consists of two 2-ethylhexanoate ligands coordinated to a copper ion, forming a stable octahedral geometry in solution.

Mechanisms of Biological Activity

Copper(II) ions play a critical role in various biological processes, primarily due to their ability to participate in redox reactions. The biological activity of Cu(2-EH)₂ can be attributed to several mechanisms:

- Antimicrobial Activity : Cu(2-EH)₂ has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to generate reactive oxygen species (ROS) upon reduction contributes to its antimicrobial efficacy .

- Antitumor Effects : Research indicates that Cu(2-EH)₂ can inhibit tumor cell proliferation through mechanisms involving oxidative stress and DNA damage. The compound interacts with cellular components, leading to apoptosis in cancer cells .

- Enzyme Inhibition : Cu(2-EH)₂ has been shown to inhibit specific enzymes, which can modulate metabolic pathways and contribute to its therapeutic effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Cu(2-EH)₂ against various pathogens. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 40 |

| Pseudomonas aeruginosa | 12 | 60 |

These findings highlight the potential use of Cu(2-EH)₂ as an antimicrobial agent in clinical settings .

Antitumor Activity

In vitro studies on human cancer cell lines revealed that Cu(2-EH)₂ induced apoptosis through ROS generation and DNA fragmentation. For instance:

- Cell Line : HMLER (Human Mammary Epithelial Cells)

- IC₅₀ Value : 7.38 µM

The apoptotic effects were confirmed through flow cytometry analysis showing an increase in sub-G1 population indicative of cell death .

Applications in Medicine

The diverse biological activities of Cu(2-EH)₂ position it as a promising candidate for various therapeutic applications:

- Antimicrobial Treatments : Its effectiveness against resistant bacterial strains suggests potential use in developing new antibiotics.

- Cancer Therapy : The antitumor properties make it a candidate for further investigation in cancer treatment protocols.

- Catalysis in Organic Reactions : Cu(2-EH)₂ acts as an effective catalyst in organic synthesis, promoting reactions such as alkene amination .

特性

IUPAC Name |

copper;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKCXMNFUDONGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890492 | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-11-1, 22221-10-9 | |

| Record name | Cupric bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4Z5UVG6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Copper(II) 2-ethylhexanoate in organic synthesis?

A1: this compound serves as a versatile reagent in organic synthesis, primarily recognized for its roles as a Lewis acid and catalyst/promoter. Its applications include:

- Alkene diamination: this compound promotes intra/intermolecular alkene diamination reactions, enabling the synthesis of various nitrogen heterocycles with high diastereoselectivity. This methodology facilitates the incorporation of diverse amine functionalities into the final products. []

- Oxyamination of alkenes: It also acts as a promoter in the oxyamination of alkenes, specifically enabling the addition of an alcohol (intramolecularly) and an amine (intermolecularly) across an alkene. This reaction pathway provides an efficient route to synthesize 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities. []

- C-H/Ar-H coupling: this compound catalyzes formal C-H/Ar-H coupling reactions, leading to the formation of oxindoles, thio-oxindoles, 3,4-dihydro-1H-quinolin-2-ones, and 1,2,3,4-tetrahydroquinolines. This method offers a cost-effective approach using atmospheric oxygen as the re-oxidant. []

- Aromatic homologation: This compound plays a crucial role in rhodium(III)-catalyzed aromatic annulation reactions. In conjunction with decabromodiphenyl ether as an oxidant, it facilitates the coupling of unbiased arenes with internal alkynes, expanding the scope of aromatic homologation to access highly substituted acenes with significant electronic and photophysical properties. []

Q2: What is known about the mechanism of action of this compound in alkene difunctionalization reactions?

A: While the exact mechanism is still under investigation, isotopic labeling experiments suggest that this compound likely mediates the formation of a transient primary carbon radical during the diamination process. [] This radical, generated through C-Cu(II) bond homolysis, subsequently recombines with Cu(II) to form a C-Cu(III) intermediate. This intermediate then undergoes reaction with an amine nucleophile followed by reductive elimination to yield the diamine product. This proposed mechanism highlights the crucial role of copper redox cycling in facilitating these transformations.

Q3: What are some alternative compounds or strategies for reactions where this compound is currently used?

A: While this compound demonstrates efficacy in several transformations, exploring alternative catalysts and strategies is crucial for advancing synthetic methodologies. Researchers are actively investigating other transition metal catalysts, such as palladium, nickel, and gold, for similar alkene difunctionalization reactions. [] These alternative catalysts may offer distinct reactivity profiles, enabling different substrate scopes or potentially improved selectivity. Additionally, exploring alternative synthetic routes that avoid the use of heavy metals entirely is a growing area of interest in green chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。